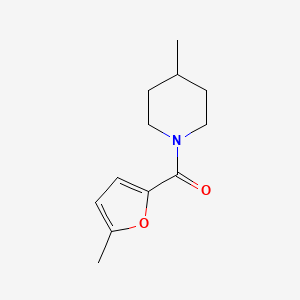![molecular formula C12H14N2O3S B5004947 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid](/img/structure/B5004947.png)
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid involves several steps. One common method includes the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a methyl group of an acetyl moiety, followed by cyclization to form the thienopyrimidine core . The reaction conditions typically involve heating under reflux in a suitable solvent such as benzene or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Medicine: Thienopyrimidine derivatives are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid
- 3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
- 4-((5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl)benzoic acid
Uniqueness
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid is unique due to its specific substitution pattern on the thienopyrimidine core. This unique structure can result in different biological activities and properties compared to other similar compounds. The presence of the butanoic acid moiety can also influence its solubility, reactivity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-8(12(16)17)14-5-13-10-9(11(14)15)6(2)7(3)18-10/h5,8H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXJHPFREIFFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5004876.png)

![1-(4-Bromophenyl)-2-(1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide](/img/structure/B5004886.png)
![3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5004892.png)


![(2E)-1-(4-bromophenyl)-3-[(2-methylphenyl)amino]prop-2-en-1-one](/img/structure/B5004917.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5004923.png)
![N-methyl-1-(4-phenoxyphenyl)-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5004928.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B5004935.png)
![Propyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5004945.png)

![3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B5004972.png)

